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molecular formula C10H16N2O B8698980 3-Aminomethyl-6-butyl-1H-pyridin-2-one

3-Aminomethyl-6-butyl-1H-pyridin-2-one

Cat. No. B8698980
M. Wt: 180.25 g/mol
InChI Key: CYORHIUZWWCTMY-UHFFFAOYSA-N
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Patent
US08895755B2

Procedure details

intermediate (24a) (180 mg, 1 mmol) was dissolved in MeOH (10 mL). Aqueous ammonia (1 mL) was added, followed by wet Raney Nickel (100 mg). The mixture was stirred at room temperature under hydrogen for 3 hours. The mixture was then filtered and the filtrate evaporated to yield intermediate (24b) (157 mg, 870 μmol, which was used without further purification. MS m/z: [M+H+] calcd for C10H17N2O, 181.3; found 181.3.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:10][C:9](=[O:11])[C:8]([C:12]#[N:13])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].N>CO.[Ni]>[NH2:13][CH2:12][C:8]1[C:9](=[O:11])[NH:10][C:5]([CH2:1][CH2:2][CH2:3][CH3:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
C(CCC)C1=CC=C(C(N1)=O)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under hydrogen for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC=1C(NC(=CC1)CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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